molecular formula C15H11N3O3S B274200 2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B274200
M. Wt: 313.3 g/mol
InChI Key: JVQKGUFVSOYYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide as a fluorescent probe for ROS detection is based on the reaction of ROS with the nitro group in the compound. The reaction results in the reduction of the nitro group to an amino group, leading to a significant increase in fluorescence intensity. This mechanism has been studied extensively, and the compound has been shown to be highly selective and sensitive towards ROS.
Biochemical and Physiological Effects:
2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has also been studied for its biochemical and physiological effects. It has been reported that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is its high selectivity and sensitivity towards ROS. This makes it a valuable tool for studying oxidative stress-related diseases. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. One potential direction is the development of new derivatives of this compound with improved selectivity and sensitivity towards ROS. Another direction is the study of the anti-inflammatory properties of this compound in more detail, with the goal of developing new therapeutic agents for inflammatory diseases. Additionally, the use of this compound as a fluorescent probe for other biological molecules and processes could be explored.

Synthesis Methods

The synthesis of 2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been reported in the literature using different methods. One method involves the reaction of 2-amino-5-methylbenzoic acid with 2-chloro-6-nitrobenzothiazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-methylbenzoyl chloride with 6-nitro-1,3-benzothiazole-2-amine in the presence of a base such as triethylamine. Both methods have been reported to give high yields of the desired product.

Scientific Research Applications

2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It has been reported that this compound can selectively detect ROS in live cells and tissues, making it a valuable tool for studying oxidative stress-related diseases.

properties

Product Name

2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C15H11N3O3S/c1-9-4-2-3-5-11(9)14(19)17-15-16-12-7-6-10(18(20)21)8-13(12)22-15/h2-8H,1H3,(H,16,17,19)

InChI Key

JVQKGUFVSOYYJW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.